Sedecamycin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

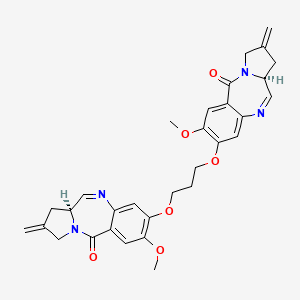

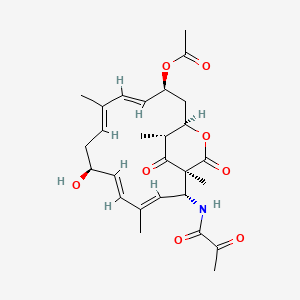

Sedecamycin is a polyketide natural product isolated from the bacterium Streptomyces rochei It is part of the lankacidin family of antibiotics, which are known for their complex molecular structures and significant antimicrobial properties

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Sedecamycin involves modular polyketide synthases, which are biosynthetic assembly lines responsible for creating a diverse array of natural products. The polyketide synthase system for this compound contains five modules that carry out multiple rounds of polyketide extension. The process involves the selection and processing of building blocks by acyltransferase domains, followed by condensation reactions catalyzed by ketosynthase domains. Additional domains such as ketoreductase, dehydratase, and enoylreductase further process the polyketide chain .

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes using Streptomyces rochei. The bacterium is cultured under specific conditions to optimize the yield of this compound. Genetic engineering techniques are often employed to enhance the production of the desired compound by manipulating the biosynthetic gene clusters responsible for its synthesis .

化学反応の分析

Types of Reactions

Sedecamycin undergoes various chemical reactions, including:

Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .

Major Products

The major products formed from the reactions of this compound include various derivatives with modified functional groups. These derivatives are often studied for their enhanced biological activities and potential therapeutic applications .

科学的研究の応用

Sedecamycin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying polyketide biosynthesis and for developing new synthetic methodologies.

Biology: Investigated for its antimicrobial properties and its ability to inhibit bacterial protein synthesis.

Medicine: Explored as a potential therapeutic agent for treating bacterial infections and certain types of cancer.

Industry: Used in agriculture for its antimicrobial properties to protect crops from bacterial infections.

作用機序

Sedecamycin exerts its effects by binding to the peptidyl transferase center of the bacterial ribosome, thereby inhibiting protein synthesis. This action prevents the growth and proliferation of bacteria. In addition to its antimicrobial activity, this compound has been shown to bind to the taxol binding site of tubulin, causing mitotic arrest and apoptosis in cancer cells. This dual mechanism of action makes this compound a promising candidate for both antibacterial and anticancer therapies .

類似化合物との比較

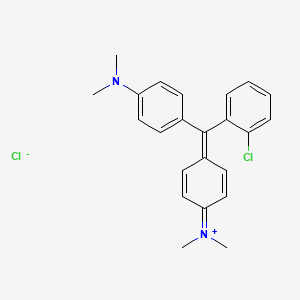

Sedecamycin is unique among polyketide antibiotics due to its 17-membered macrocyclic structure. Similar compounds include:

Lankacidin C: Another member of the lankacidin family with similar antimicrobial properties but different structural features.

Lankacidinol A and B: Derivatives of this compound with modifications that enhance their stability and biological activity.

This compound stands out due to its dual antimicrobial and antitumor activities, making it a versatile compound for various scientific and medical applications.

特性

CAS番号 |

23477-98-7 |

|---|---|

分子式 |

C27H35NO8 |

分子量 |

501.6 g/mol |

IUPAC名 |

[(3E,5E,9E,11E)-7-hydroxy-1,4,10,19-tetramethyl-17,18-dioxo-2-(2-oxopropanoylamino)-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-13-yl] acetate |

InChI |

InChI=1S/C27H35NO8/c1-15-7-10-20(31)11-8-16(2)13-23(28-25(33)18(4)29)27(6)24(32)17(3)22(36-26(27)34)14-21(12-9-15)35-19(5)30/h7-9,11-13,17,20-23,31H,10,14H2,1-6H3,(H,28,33)/b11-8+,12-9+,15-7+,16-13+ |

InChIキー |

LSNBAGMWJRMBEO-KDXLHJRLSA-N |

SMILES |

CC1C2CC(C=CC(=CCC(C=CC(=CC(C(C1=O)(C(=O)O2)C)NC(=O)C(=O)C)C)O)C)OC(=O)C |

異性体SMILES |

CC1C2CC(/C=C/C(=C/CC(/C=C/C(=C/C(C(C1=O)(C(=O)O2)C)NC(=O)C(=O)C)/C)O)/C)OC(=O)C |

正規SMILES |

CC1C2CC(C=CC(=CCC(C=CC(=CC(C(C1=O)(C(=O)O2)C)NC(=O)C(=O)C)C)O)C)OC(=O)C |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Sedecamycin; T-2636; T-2636A; Ro 23-0731/000; NSC 145117. |

製品の起源 |

United States |

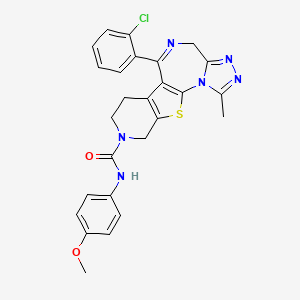

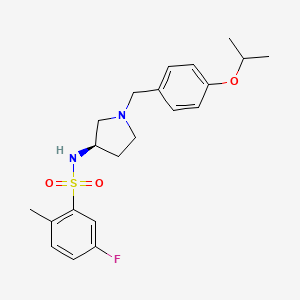

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

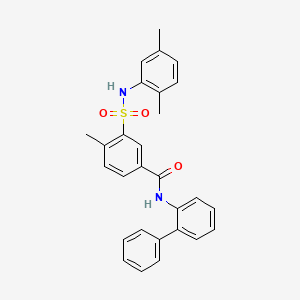

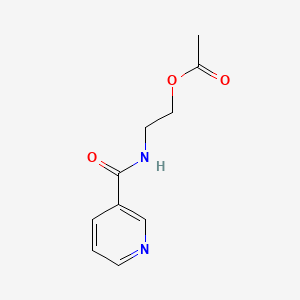

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。